molecular formula C12H24O B011110 (R)-(+)-1,2-Epoxydodecane CAS No. 109856-85-1

(R)-(+)-1,2-Epoxydodecane

Cat. No.: B011110
CAS No.: 109856-85-1
M. Wt: 184.32 g/mol
InChI Key: MPGABYXKKCLIRW-GFCCVEGCSA-N
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Description

2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a synthetic organic compound characterized by a piperidine ring substituted with a 3,4-dimethoxybenzyl group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₄H₂₁NO₂·HCl, with a molecular weight of 271.78 g/mol, and it is assigned the CAS number 109247-03-2 . The compound’s structure includes two methoxy groups on the benzyl moiety, which may influence its physicochemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-1,2-Epoxydodecane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, 1-dodecene can be reacted with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to yield ®-(+)-1,2-Epoxydodecane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-1,2-Epoxydodecane may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1,2-Epoxydodecane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reducing agents can convert the epoxide to an alcohol.

    Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening and the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can react with the epoxide under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of 1,2-dodecanediol.

    Reduction: Formation of 1-dodecanol.

    Substitution: Formation of various substituted alcohols or amines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
(R)-(+)-1,2-Epoxydodecane serves as a crucial intermediate in the synthesis of complex organic molecules. Due to the reactivity of the epoxide ring, it can participate in various chemical transformations such as oxidation, reduction, and nucleophilic substitution. For instance:

  • Oxidation : The epoxide can be transformed into diols using oxidizing agents like osmium tetroxide or potassium permanganate.
  • Reduction : It can be reduced to form 1-dodecanol using reducing agents such as lithium aluminum hydride.
  • Substitution : Nucleophiles can attack the epoxide ring leading to the formation of various substituted products depending on the nucleophile used.

Biological Research

Potential Biological Effects
Research has indicated that this compound may interact with biological systems. Studies are being conducted to explore its potential effects on enzyme inhibition and cellular interactions. Its unique chiral configuration may lead to different biological activities compared to its enantiomer (S)-(-)-1,2-epoxydodecane. This aspect makes it a subject of interest for further pharmacological studies.

Pharmaceutical Applications

Drug Development
The compound is investigated for its potential use in drug development. Its ability to serve as a building block for pharmaceuticals allows for the synthesis of new therapeutic agents. For example, it has been utilized in the preparation of surfactants and other excipients in pharmaceutical formulations .

Industrial Uses

Production of Specialty Chemicals
In industrial applications, this compound is employed in the manufacture of surfactants and lubricants. Its properties make it suitable for producing high-performance materials used in coatings and adhesives. Additionally, it has been noted for enhancing the stability of chloroparaffin products and improving the elasticity of polyester resins used in coatings .

Case Study 1: Epoxidation Processes

Recent advancements have focused on developing environmentally friendly methods for epoxidation processes involving this compound. Researchers have explored using hydrogen peroxide as an oxidant due to its benign nature, which generates only water as a by-product. This shift towards greener chemistry is crucial in reducing the environmental impact associated with traditional epoxidation methods .

Case Study 2: Modification of Polymers

A study investigated the hydrophobic modification of dextran using this compound in an aqueous micellar medium. The results demonstrated that this modification significantly altered the polymer's properties, enhancing its applicability in drug delivery systems .

Mechanism of Action

The mechanism of action of ®-(+)-1,2-Epoxydodecane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical processes to form new bonds and create diverse chemical structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dimethoxybenzyl-Piperidine Hydrochlorides

The positional isomerism of the dimethoxybenzyl group on the piperidine ring significantly alters molecular interactions. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
2-(3,4-Dimethoxy-benzyl)-piperidine HCl 2-position C₁₄H₂₁NO₂·HCl 271.78 109247-03-2 Limited activity data; structural focus
3-(3,4-Dimethoxy-benzyl)-piperidine HCl 3-position C₁₄H₂₁NO₂·HCl 271.78 625454-24-2 Similar formula; activity unexplored
4-(3,4-Dimethoxy-benzyl)-piperidine HCl 4-position C₁₄H₂₁NO₂·HCl 271.78 N/A Used as a building block in synthesis

Key Observations :

  • All isomers share identical molecular formulas and weights, but substituent positioning may affect steric hindrance, solubility, and receptor binding .
  • The 4-substituted variant is noted as a synthetic intermediate, while the 2- and 3-substituted forms lack detailed pharmacological data .

Substituted Benzyl-Piperidine Derivatives with Varied Functional Groups

Modifications to the benzyl group’s substituents introduce distinct chemical and biological profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Activity/Application
2-(3,4-Dichloro-benzyloxymethyl)-piperidine HCl 3,4-dichloro C₁₃H₁₈Cl₃NO 310.64 1289385-61-0 Antimicrobial potential (structural inference)
Itopride hydrochloride 3,4-dimethoxy + dimethylaminoethoxy C₂₀H₂₆N₂O₄·HCl 394.89 122892-31-3 Clinically used as a gastroprokinetic agent
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy C₁₈H₂₁NO·HCl 303.83 65214-86-0 Acute toxicity noted; limited ecological data

Key Observations :

  • Itopride hydrochloride demonstrates how additional functional groups (e.g., dimethylaminoethoxy) expand therapeutic utility, highlighting the role of substituent diversity .
  • Diphenylmethoxy derivatives show distinct safety profiles, with acute toxicity warnings, suggesting that benzyl group modifications critically influence hazard classification .

Biological Activity

(R)-(+)-1,2-Epoxydodecane is a chiral epoxide compound notable for its potential biological activities and applications in various fields such as chemistry, biology, and medicine. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Overview of this compound

  • Chemical Structure : this compound is characterized by a three-membered epoxide ring consisting of an oxygen atom and two carbon atoms. Its chiral nature allows for specific interactions with biological systems.
  • CAS Number : 109856-85-1
  • Molecular Formula : C12H24O

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the epoxidation of alkenes. A common synthetic route includes:

  • Epoxidation of 1-Dodecene : Utilizing peracids such as m-chloroperbenzoic acid (m-CPBA) in organic solvents like dichloromethane at room temperature.

Biological Mechanisms and Activity

The biological activity of this compound is attributed to its reactive epoxide ring, which can interact with various biological molecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, impacting metabolic pathways.
  • Cellular Interaction : It can interact with cellular components, potentially affecting cell signaling and function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolism
CytotoxicityEffects on cell viability in various assays
Interaction with Cellular ComponentsModulation of cellular signaling pathways

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxic Effects :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.
    • Reference:
  • Enzyme Interaction Studies :
    • Research focused on the inhibition of cytochrome P450 enzymes by this compound demonstrated significant inhibitory effects, which could influence drug metabolism.
    • Reference:
  • Toxicological Assessments :
    • Toxicological evaluations highlighted that exposure to high concentrations may lead to irritation of skin and mucous membranes. Safety protocols are essential when handling this compound.
    • Reference:

Table 2: Comparison with Similar Epoxides

CompoundStructure TypeBiological Activity
(S)-(-)-1,2-EpoxydodecaneChiral EpoxideDifferent enzyme interactions compared to (R)
1,2-EpoxyhexaneSmaller EpoxideSimilar reactivity but shorter carbon chain
1,2-EpoxycyclohexaneCyclic EpoxideUnique reactivity profile due to cyclic structure

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (R)-(+)-1,2-Epoxydodecane in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid skin/eye contact due to its classification as a skin and eye irritant (Category 2/2A) . Store in a cool, well-ventilated area away from oxidizers to prevent decomposition into CO or CO₂ . For spills, neutralize with inert absorbents and dispose via incineration with afterburners to comply with EPA guidelines .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store under nitrogen or argon in amber glass containers to prevent oxidation and degradation. Avoid prolonged storage (>6 months) as aging increases reactivity and hazard potential . Monitor for changes in viscosity or color, which indicate decomposition.

Q. What analytical techniques are suitable for characterizing this compound purity?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection is optimal for purity assessment (>95% by GC) . Differential scanning calorimetry (DSC) can confirm thermal stability (melting point: -14°C, boiling point: 85°C) . Dynamic viscosity measurements (0.84 g/cm³ at 20°C) aid in quality control .

Advanced Research Questions

Q. How does steric hindrance in this compound affect its copolymerization with CO₂?

  • Methodological Answer : The long dodecyl chain increases steric hindrance, reducing coordination efficiency with aluminum amino-tris(phenolate)/PPNCl catalysts. This lowers epoxide conversion (52% vs. 97% for 1,2-epoxyoctane) but improves polycarbonate selectivity (95%) by suppressing cyclic carbonate formation . Optimize reaction conditions to 45°C and 80 bar CO₂ for 24 hours to enhance selectivity .

Q. What strategies improve the molecular weight (Mw) of polycarbonates derived from this compound?

  • Methodological Answer : Use ter-polymerization with allyl glycidyl ether (AGE) in an 80:20 ratio to introduce cross-linkable double bonds. This increases Mw (11.5 kDa) and reduces dispersity (Δ ≤1.5) . Avoid water contamination to minimize chain-transfer reactions. Future work should explore anhydrous conditions to achieve Mw >50 kDa for rubber applications .

Q. How do cross-linked polycarbonates from this compound perform as elastic rubbers?

  • Methodological Answer : Dynamic mechanical analysis (DMA) shows low glass transition temperatures (Tg: -19 to -14°C) and a rubbery plateau, indicating elasticity comparable to HBNR and EVM rubbers . Cure with peroxides to enhance elasticity. Avoid AGE-rich compositions (e.g., 50:50 ratio), which increase Tg (-40°C) and reduce flexibility .

Q. Why does this compound exhibit lower solubility in catalytic systems compared to shorter-chain epoxides?

  • Methodological Answer : The hydrophobic dodecyl chain reduces solubility in polar solvents, limiting catalyst (e.g., Al-complex/PPNCl) dispersion. Pre-dissolve catalysts in nonpolar solvents or use surfactants to improve miscibility. Solubility challenges correlate with lower conversion rates in CO₂ copolymerization .

Q. How can researchers resolve contradictions in selectivity data for this compound-based polycarbonates?

  • Methodological Answer : Discrepancies arise from competing pathways: kinetic favorability for polycarbonates vs. thermodynamic stability of cyclic carbonates. Use lower temperatures (45°C) to kinetically trap polycarbonates . Validate selectivity via ¹³C NMR to detect carbonate/ether linkages (5–15% ether content) .

Q. What role does this compound play in gene delivery systems?

  • Methodological Answer : Functionalize poly(amidoamine) dendrimers with epoxydodecane to enhance hydrophobicity and nucleic acid binding. This improves transfection efficiency by stabilizing nanoparticle-RNA complexes . Optimize the epoxide-to-dendrimer ratio to balance cytotoxicity and delivery efficacy.

Q. Data Contradiction Analysis

Q. Why do some studies report high polycarbonate selectivity (>95%) while others observe cyclic carbonate dominance?

  • Resolution :
    Reaction temperature is critical. At 60°C, cyclic carbonate formation is favored (46% selectivity), whereas 45°C shifts the equilibrium toward polycarbonates (85–95%) due to reduced intramolecular cyclization . Catalyst choice (e.g., Al-complex vs. Zn-based systems) also alters pathway dominance.

Properties

IUPAC Name

(2R)-2-decyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGABYXKKCLIRW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453799
Record name (R)-(+)-1,2-Epoxydodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109856-85-1
Record name (R)-(+)-1,2-Epoxydodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1,2-Epoxydodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An oven-dried round bottom flask containing a magnetic stir bar was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315); CAS Number 176763-62-5, 1.31 g, 2.17 mmol. Dichloromethane (34 mL) and then glacial acetic acid (1.30 mL) were added to the flask. The resulting solution was stirred vigorously for 1.5 h; during this time the color of the mixture changed from dark red to brown. The solvent was removed by rotary evaporation until the material appeared dry. 1,2-epoxydodecane (40.0 g, 217 mmol) then isopropyl alcohol (reagent grade, 47 mL) were added to the flask containing the oxidized catalyst and a magnetic stir bar. The flask was immersed in an ice bath. H2O (2.15 mL, 119 mmol, 0.55 equiv relative to epoxide) was added dropwise to the stirred mixture. The flask was sealed with a rubber septum and the solution was allowed to warm to room temperature. After stirring for 2 days, the reaction mixture was diluted with ˜200 mL of hexanes. The resulting solution was filtered through paper to remove the white precipitate (1,2-diol). The filtrate was concentrated by rotary evaporation. The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes and filtered in order to remove a substantial amount of white crystalline precipitate (diol). The filtrate was transferred into a 250 mL round bottom flask and concentrated by rotary evaporation. The desired product was isolated by distillation under vacuum (literature: 124° C./15 mm Hg). The desired product (14.3 grams, 71.5% of theoretical yield) was collected as a clear oil. The product was determined to be 100% ee by chiral chromatography of the 2-naphthylenethiol derivative.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-(+)-1,2-Epoxydodecane
(R)-(+)-1,2-Epoxydodecane
(R)-(+)-1,2-Epoxydodecane
(R)-(+)-1,2-Epoxydodecane
(R)-(+)-1,2-Epoxydodecane
(R)-(+)-1,2-Epoxydodecane

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